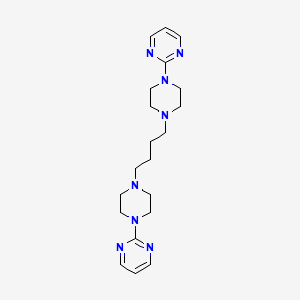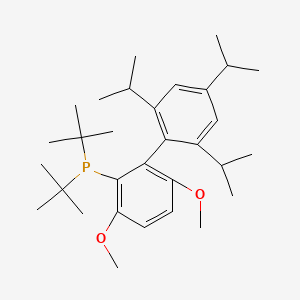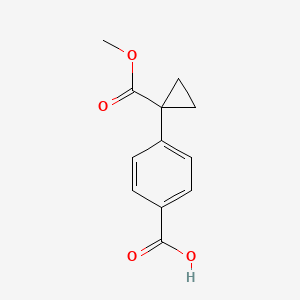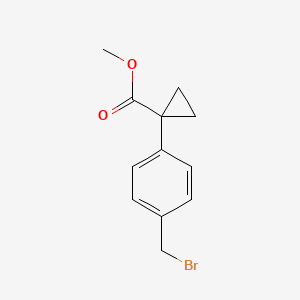
GFL4F0BM3Z
Übersicht
Beschreibung
The compound “2-[4-[4-(4-Pyrimidin-2-ylpiperazin-1-yl)butyl]piperazin-1-yl]pyrimidine” is a derivative of piperazine . It is a part of a new series of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives .
Synthesis Analysis
The compound was synthesized as part of a series of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives . The structures of the compounds were elucidated using spectroscopic methods .Molecular Structure Analysis
The structures of the compounds were elucidated using spectroscopic methods and some physicochemical properties of new compounds were predicted using Molinspiration and MolSoft programs .Chemical Reactions Analysis
The compound was synthesized and screened for their monoamine oxidase A and B inhibitory activity . The IR spectrum showed peaks at 3013 cm^-1 (aromatic C–H), 2931 cm^-1 (aliphatic C–H), 1635 cm^-1 (amide C=O), 1581–1415 cm^-1 (C=C and C=N), 1251–1024 cm^-1 (C–N and C–O) .Physical and Chemical Properties Analysis
The compound has a molecular weight of 390.5 g/mol . The IR spectrum showed peaks at 3013 cm^-1 (aromatic C–H), 2931 cm^-1 (aliphatic C–H), 1635 cm^-1 (amide C=O), 1581–1415 cm^-1 (C=C and C=N), 1251–1024 cm^-1 (C–N and C–O) . The compound has a yield of 68% and a melting point of 250–254 °C .Wissenschaftliche Forschungsanwendungen
Entwicklung und Validierung analytischer Methoden (AMV)
Buspiron EP-Verunreinigung C dient als wertvoller Referenzstandard für die Entwicklung und Validierung analytischer Methoden. Forscher verwenden ihn, um robuste Methoden zur Detektion und Quantifizierung von Buspiron und verwandten Verbindungen zu etablieren. Durch die Optimierung analytischer Verfahren können Wissenschaftler eine genaue Qualitätskontrolle während der Arzneimittelentwicklung und -produktion gewährleisten .
Chemische Synthese und Reagenzienforschung
Neben ihren pharmazeutischen Anwendungen findet Buspiron EP-Verunreinigung C Anwendung in der chemischen Synthese. Ihre einzigartige molekulare Struktur und Reaktivität machen sie zu einem vielseitigen Reagenz. Chemiker können die Herstellung neuer Verbindungen mit maßgeschneiderten Eigenschaften und Funktionalitäten erforschen, indem sie diese Verunreinigung in ihre synthetischen Pfade integrieren .
Anti-Fibrotische Forschung
Neuere Studien haben das anti-fibrotische Potenzial von Buspiron EP-Verunreinigung C untersucht. Insbesondere wurde es gegen immortalisierte Ratten-Leber-Sternzellen (HSC-T6) evaluiert. Bemerkenswert ist, dass mehrere Derivate dieser Verbindung eine bessere anti-fibrotische Aktivität zeigten als etablierte Medikamente wie Pirfenidon. Zum Beispiel zeigten Verbindungen wie Ethyl-6-(5-(p-Tolylcarbamoyl)pyrimidin-2-yl)nicotinat (12m) und Ethyl-6-(5-((3,4-Difluorphenyl)carbamoyl)pyrimidin-2-yl)nicotinat (12q) vielversprechende Ergebnisse. Diese Ergebnisse deuten darauf hin, dass Buspiron EP-Verunreinigung C ein neuartiger Kandidat für die Entwicklung anti-fibrotischer Medikamente sein könnte .
Krebsforschungsaktivität
Obwohl sie nicht direkt auf krebshemmende Eigenschaften untersucht wurden, wurden Pyrimidinderivate (einschließlich Buspiron EP-Verunreinigung C) mit verschiedenen biologischen Aktivitäten in Verbindung gebracht. Forscher haben Pyrimidin-basierte Verbindungen als antimikrobielle, antivirale und antitumorale Mittel untersucht. Weitere Untersuchungen des potenziellen krebshemmenden Effekts von Buspiron EP-Verunreinigung C könnten sich lohnen .
Entzündungshemmende Mittel
Obwohl nicht speziell für Buspiron EP-Verunreinigung C erwähnt, wurden verwandte Pyrimidinderivate als entzündungshemmende Mittel untersucht. Forscher haben neue Verbindungen synthetisiert, die auf Ursolsäure- und 1,2,4-Triazolo[1,5-a]pyrimidin-Gerüsten basieren. Diese Studien unterstreichen die Vielseitigkeit von Pyrimidin-basierten Strukturen in der Arzneimittelentwicklung .
Kollagenmodulation und Fibrosehemmung
In-vitro-Experimente haben gezeigt, dass Buspiron EP-Verunreinigung C-Derivate die Kollagenexpression und den Hydroxyprolingehalt wirksam hemmen. Diese Ergebnisse deuten auf eine potenzielle Rolle bei der Verhinderung von Fibrose hin. Weitere Untersuchungen könnten ihren Wirkmechanismus und potenzielle therapeutische Anwendungen untersuchen .
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[4-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]piperazin-1-yl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N8/c1(9-25-11-15-27(16-12-25)19-21-5-3-6-22-19)2-10-26-13-17-28(18-14-26)20-23-7-4-8-24-20/h3-8H,1-2,9-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVKBYFPRGPOFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCN2CCN(CC2)C3=NC=CC=N3)C4=NC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201192795 | |
| Record name | Pyrimidine, 2,2′-(1,4-butanediyldi-4,1-piperazinediyl)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201192795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
257877-45-5 | |
| Record name | Pyrimidine, 2,2′-(1,4-butanediyldi-4,1-piperazinediyl)bis- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=257877-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Bis(4-(pyrimidin-2-yl)piperazin-1-yl)butane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0257877455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrimidine, 2,2′-(1,4-butanediyldi-4,1-piperazinediyl)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201192795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-BIS(4-(PYRIMIDIN-2-YL)PIPERAZIN-1-YL)BUTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GFL4F0BM3Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)-2-phenyl-N,N-bis[2-(2,3,4-trimethoxyphenyl)ethyl]acetamide;hydrochloride](/img/structure/B580641.png)





![N-(5-Chloro-2-methoxyphenyl)-2-(10-(4-methylpiperazine-1-carbonyl)-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B580650.png)
